molecular formula C16H20N2O7 B3056191 Diethyl(acetylamino)(2-nitrobenzyl)propanedioate CAS No. 6960-47-0

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate

Cat. No.: B3056191
CAS No.: 6960-47-0
M. Wt: 352.34 g/mol
InChI Key: YITKHGMBUGYMPM-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate is an organic compound with a complex structure that includes an acetylamino group, a nitrobenzyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(acetylamino)(2-nitrobenzyl)propanedioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration of Benzyl Compound: The starting material, benzyl compound, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Acetylation: The nitrated benzyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylamino derivative.

    Esterification: The acetylamino derivative is then reacted with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, aqueous hydrochloric acid for acidic hydrolysis.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Diethyl(amino)(2-aminobenzyl)propanedioate.

    Hydrolysis: Diethyl(acetylamino)(2-nitrobenzyl)propanedioic acid.

    Substitution: Diethyl(substituted amino)(2-nitrobenzyl)propanedioate.

Scientific Research Applications

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl(acetylamino)(2-nitrobenzyl)propanedioate depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through its functional groups, leading to modifications in their structure and function. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Diethyl(acetylamino)(2-nitrobenzyl)propanedioate can be compared with other similar compounds such as:

    Diethyl(acetylamino)propanedioate: Lacks the nitrobenzyl group, making it less reactive in certain chemical transformations.

    Diethyl(2-nitrobenzyl)propanedioate: Lacks the acetylamino group, which reduces its potential for nucleophilic substitution reactions.

    Diethyl(acetylamino)(benzyl)propanedioate: Lacks the nitro group, making it less versatile in reduction reactions.

The presence of both the nitrobenzyl and acetylamino groups in this compound makes it unique and versatile for various chemical and biological applications.

Properties

IUPAC Name

diethyl 2-acetamido-2-[(2-nitrophenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-4-24-14(20)16(17-11(3)19,15(21)25-5-2)10-12-8-6-7-9-13(12)18(22)23/h6-9H,4-5,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITKHGMBUGYMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290599
Record name diethyl(acetylamino)(2-nitrobenzyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-47-0
Record name 1,3-Diethyl 2-(acetylamino)-2-[(2-nitrophenyl)methyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6960-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 69880
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC69880
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(acetylamino)(2-nitrobenzyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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